molecular formula C18H20Cl2N4 B1656794 Clozapine hydrochloride CAS No. 54241-01-9

Clozapine hydrochloride

Cat. No.: B1656794
CAS No.: 54241-01-9
M. Wt: 363.3 g/mol
InChI Key: ARWPDHKDEREYEE-UHFFFAOYSA-N
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Description

Clozapine hydrochloride is a tricyclic dibenzodiazepine derivative classified as an atypical antipsychotic agent. It is primarily used for the treatment of schizophrenia, particularly in patients who are resistant to other antipsychotic medications. This compound is known for its efficacy in reducing both positive and negative symptoms of schizophrenia and has a unique profile of receptor binding, which contributes to its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clozapine hydrochloride typically involves multiple steps, starting from the basic dibenzodiazepine structure. One common synthetic route includes the reaction of 8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine with hydrochloric acid to form this compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis with stringent quality control measures. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the compound during production. The process also includes steps for the crystallization and drying of the final product to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Clozapine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites of clozapine, which are essential for its pharmacological activity. These metabolites are often analyzed using techniques like mass spectrometry and HPLC .

Scientific Research Applications

Clozapine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Clozapine hydrochloride exerts its effects primarily through antagonism of the dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. This dual antagonism helps in reducing the symptoms of schizophrenia by balancing the levels of dopamine and serotonin in the brain. Additionally, this compound has affinity for other receptors, including adrenergic, histaminergic, and cholinergic receptors, which contribute to its unique therapeutic profile .

Comparison with Similar Compounds

  • Olanzapine
  • Quetiapine
  • Risperidone
  • Aripiprazole

Comparison: Clozapine hydrochloride is unique among antipsychotic agents due to its superior efficacy in treatment-resistant schizophrenia and its lower propensity to cause extrapyramidal side effects. Unlike other antipsychotics, this compound is associated with a risk of agranulocytosis, which necessitates regular blood monitoring. its ability to reduce suicidal behavior and manage both positive and negative symptoms of schizophrenia makes it a valuable option in clinical practice .

Properties

CAS No.

54241-01-9

Molecular Formula

C18H20Cl2N4

Molecular Weight

363.3 g/mol

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride

InChI

InChI=1S/C18H19ClN4.ClH/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H

InChI Key

ARWPDHKDEREYEE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl

Origin of Product

United States

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